3,3',4-Trichlorobiphenyl chemical properties and structure
3,3',4-Trichlorobiphenyl chemical properties and structure
This technical guide provides an in-depth analysis of 3,3',4-Trichlorobiphenyl (PCB 35) , a non-ortho substituted polychlorinated biphenyl (PCB) congener. Unlike the widely documented "dioxin-like" tetrachlorobiphenyls (e.g., PCB 77, PCB 126), PCB 35 occupies a unique toxicological niche as a lower-chlorinated coplanar molecule that serves both as a metabolic product of higher PCBs and a precursor to endocrine-disrupting hydroxylated metabolites.
CAS Registry Number: 37680-69-6 IUPAC Name: 3,3',4-Trichlorobiphenyl Molecular Formula: C₁₂H₇Cl₃ Molecular Weight: 257.54 g/mol
Executive Technical Summary
PCB 35 is a trichlorobiphenyl congener characterized by chlorine substitution at the meta and para positions (3, 3', and 4) with no ortho substitution. This structural configuration allows the biphenyl rings to assume a coplanar orientation, mimicking the geometry of 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD).
While PCB 35 exhibits weaker Aryl Hydrocarbon Receptor (AhR) affinity compared to its tetrachlorinated homolog (PCB 77), its significance lies in its metabolic fate. It is a known reductive dechlorination product of PCB 77 and is rapidly metabolized by Cytochrome P450 1A1 (CYP1A1) into hydroxylated species (OH-PCBs) that potently inhibit sulfotransferases (SULTs), disrupting thyroid hormone and estrogen homeostasis.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Structural Conformation
The absence of chlorine atoms at the ortho positions (2, 2', 6, 6') minimizes steric hindrance between the two phenyl rings. This permits a low-energy coplanar conformation, facilitating entry into the AhR binding pocket, although the lack of a fourth lateral chlorine reduces its binding enthalpy compared to PCB 77 or PCB 126.
Physicochemical Data Table
| Property | Value | Context |
| Log K_ow | 5.82 | High lipophilicity; bioaccumulates in adipose tissue. |
| Water Solubility | ~0.02 mg/L (25°C) | Extremely low; requires organic solvents for extraction. |
| Vapor Pressure | 4.0 × 10⁻⁴ mm Hg | Semi-volatile; higher volatility than tetra-PCBs facilitates atmospheric transport. |
| Henry’s Law Constant | 4.8 × 10⁻⁴ atm-m³/mol | Significant partitioning from water to air. |
| Physical State | Viscous liquid / Solid | Dependent on purity and ambient temperature. |
Chemical Synthesis Protocol
Objective: High-purity synthesis of 3,3',4-Trichlorobiphenyl via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. Rationale: This method prevents the formation of isomeric mixtures common in radical chlorination, ensuring the specific 3,3',4 substitution pattern required for toxicological assays.
Reagents
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Precursor A: 3,4-Dichlorophenylboronic acid (1.2 eq)
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Precursor B: 1-Bromo-3-chlorobenzene (1.0 eq)
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Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
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Base: Sodium Carbonate (Na₂CO₃), 2M aqueous solution
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Solvent: Toluene : Ethanol (2:1 v/v)
Step-by-Step Methodology
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Inert Atmosphere Setup: Flame-dry a three-neck round-bottom flask and purge with Argon (Ar) for 15 minutes to remove oxygen, which degrades the Pd(0) catalyst.
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Reactant Dissolution: Add 1-Bromo-3-chlorobenzene (10 mmol) and 3,4-Dichlorophenylboronic acid (12 mmol) to the flask. Dissolve in degassed Toluene (40 mL) and Ethanol (20 mL).
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Catalyst Addition: Add Pd(PPh₃)₄ (0.5 mmol) quickly under a positive stream of Argon.
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Base Activation: Add 20 mL of 2M Na₂CO₃ aqueous solution.
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Reflux: Heat the biphasic mixture to vigorous reflux (approx. 90°C) for 12–18 hours. Monitor reaction progress via GC-MS or TLC (Hexane mobile phase).
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Work-up:
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Cool to room temperature.
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Separate the organic layer. Extract the aqueous layer twice with Dichloromethane (DCM).
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Combine organic fractions, wash with brine, and dry over anhydrous MgSO₄.
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Purification: Concentrate the solvent in vacuo. Purify the crude residue using Flash Column Chromatography (Silica Gel 60) with 100% Hexane eluent to isolate pure PCB 35.
Synthesis Workflow Diagram
Figure 1: Suzuki-Miyaura cross-coupling pathway for the regioselective synthesis of PCB 35.
Mechanistic Toxicology & Metabolism[5][8]
AhR Activation vs. Metabolic Clearance
PCB 35 is a "coplanar" PCB, meaning it can bind to the Aryl Hydrocarbon Receptor (AhR). However, its potency is significantly lower than that of PCB 77 or PCB 126.
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Mechanism: PCB 35 binds cytosolic AhR
Translocates to nucleus Dimerizes with ARNT Binds Dioxin Response Element (DRE). -
Gene Induction: Induces CYP1A1 and CYP1B1.
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Self-Limiting Toxicity: Unlike TCDD, PCB 35 is rapidly metabolized by the very enzymes it induces (CYP1A1), leading to a shorter half-life.
Metabolic Pathways & Bioactivation
The toxicity of PCB 35 is largely driven by its metabolites.
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Reductive Dechlorination: PCB 77 (3,3',4,4'-TeCB) can undergo microbial or metabolic dechlorination to yield PCB 35.
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Oxidative Metabolism (CYP1A1): PCB 35 is oxidized primarily at the 4' or 5 positions to form hydroxylated PCBs (OH-PCBs).
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Major Metabolite:4'-OH-PCB 35 (4'-hydroxy-3,3',4-trichlorobiphenyl).
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Endocrine Disruption (SULT Inhibition): 4'-OH-PCB 35 is a potent inhibitor of human sulfotransferases (SULT1A1). By inhibiting SULTs, it prevents the sulfation (inactivation) of estradiol and thyroid hormones, potentially leading to endocrine imbalances.
Metabolic Fate Diagram
Figure 2: Metabolic origin and bioactivation of PCB 35, highlighting the formation of the SULT-inhibiting 4'-OH metabolite.
Experimental Handling & Safety
Safety Protocols
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Hazard Classification: Carcinogen (Group 1 via AhR mechanism), Hepatotoxin.
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PPE: Nitrile gloves (double-gloved), lab coat, and full-face respirator if generating dust/aerosols.
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Containment: All weighing and synthesis steps must occur within a certified chemical fume hood.
Analytical Detection (GC-MS)[4]
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Column: DB-5ms or DB-XLB (30m x 0.25mm ID).
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Carrier Gas: Helium (1.0 mL/min).
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Temp Program: 100°C (1 min)
20°C/min to 200°C 4°C/min to 280°C. -
Ions (SIM Mode): Monitor m/z 256, 258, 260 (Molecular ion cluster for Cl₃).
References
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U.S. EPA. (2022). Recommended Toxicity Equivalency Factors (TEFs) for Human Health Risk Assessment of Polychlorinated Dioxins, Furans, and Biphenyls. Environmental Protection Agency.[1][2] [Link]
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Lehmler, H. J., & Robertson, L. W. (2001). Synthesis of hydroxylated PCB metabolites with the Suzuki-coupling. Chemosphere, 45(6-7), 1119-1127. [Link]
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Grimm, F. A., et al. (2013). Sulfated metabolites of polychlorinated biphenyls are high-affinity ligands for the thyroid hormone transport protein transthyretin.[3] Environmental Health Perspectives, 121(6), 657-662. [Link]
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Hansen, L. G. (1998). The ortho Side of PCBs: Occurrence and Disposition. Kluwer Academic Publishers. [Link]
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PubChem. (2024). 3,3',4-Trichlorobiphenyl (Compound Summary). National Library of Medicine. [Link][4]
